molecular formula C30H30N2O5 B14100123 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14100123
M. Wt: 498.6 g/mol
InChI Key: UFUSGJAWYDIICY-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate intermediates under acidic or basic conditions.

    Introduction of Substituents: Functional groups such as methoxy, methylbutoxy, and methylpyridinyl are introduced through various substitution reactions.

    Final Assembly: The final compound is assembled through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
  • 1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C30H30N2O5

Molecular Weight

498.6 g/mol

IUPAC Name

1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-2-(4-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C30H30N2O5/c1-17(2)11-13-36-23-9-7-20(16-24(23)35-5)27-26-28(33)21-14-18(3)6-8-22(21)37-29(26)30(34)32(27)25-15-19(4)10-12-31-25/h6-10,12,14-17,27H,11,13H2,1-5H3

InChI Key

UFUSGJAWYDIICY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CC(=C4)C)C5=CC(=C(C=C5)OCCC(C)C)OC

Origin of Product

United States

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